potassium;heptadecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “potassium;heptadecanoate” is a chemical substance listed in the PubChem database

准备方法

Synthetic Routes and Reaction Conditions

The preparation of potassium;heptadecanoate involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity raw materials and stringent quality control measures to produce the compound in large quantities.

化学反应分析

Formation via Neutralization Reaction

Potassium heptadecanoate is synthesized through the neutralization of heptadecanoic acid (C₁₇H₃₄O₂) with potassium hydroxide (KOH):

C17H34O2+KOH→C17H33KO2+H2O

This reaction is typical of carboxylic acid-base interactions, producing water and the potassium salt .

| Reactants | Conditions | Products |

|---|---|---|

| Heptadecanoic acid + KOH | Aqueous, room temp | Potassium heptadecanoate + H₂O |

Acid Displacement Reactions

The heptadecanoate anion reacts with stronger acids (e.g., HCl) to regenerate the free fatty acid:

C17H33KO2+HCl→C17H34O2+KCl

This reaction confirms the compound’s role as a weak base derivative .

Thermal Decomposition

At elevated temperatures, potassium heptadecanoate may decompose into smaller hydrocarbons and potassium carbonate (K₂CO₃). While specific decomposition pathways for this compound are not fully documented in the provided sources, analogous carboxylate salts typically undergo:

2C17H33KO2+O2→K2CO3+CO2+H2O+hydrocarbons

The presence of potassium oxide (K₂O) in calcined organic matrices (e.g., banana peels) suggests similar thermal behavior .

Transesterification Potential

Potassium heptadecanoate can act as a catalyst or reactant in esterification processes. For example, reacting with methanol under acidic conditions yields methyl heptadecanoate:

C17H33KO2+CH3OH→C17H34O2+KOH

This aligns with studies on potassium-rich catalysts facilitating biodiesel production .

Oxidation Reactions

Oxidation of the heptadecanoate chain may yield shorter-chain carboxylic acids or dicarboxylic acids. Research on triacylglycerol oxidation demonstrates β-scission mechanisms forming azelaic acid (C₉H₁₆O₄), suggesting analogous pathways for saturated carboxylates :

C17H33KO2+O2→C9H16O4+byproducts

Reactivity with Oxidizers

The compound’s safety data sheet highlights incompatibility with strong oxidizers, which may lead to hazardous combustion or exothermic reactions . Specific products remain undocumented but likely include CO₂ and potassium oxides.

Industrial and Catalytic Roles

Potassium heptadecanoate’s potassium content (47.01 wt% K₂O in calcined forms) suggests utility in heterogeneous catalysis, such as transesterification for biodiesel synthesis . Its ionic nature facilitates nucleophilic substitution in organic reactions.

Key Research Gaps

-

Kinetic parameters for decomposition/oxidation.

-

Detailed mechanistic studies on esterification pathways.

-

Spectroscopic characterization of reaction intermediates.

科学研究应用

Chemistry

Reagent in Organic Synthesis

Potassium heptadecanoate is utilized as a reagent in organic synthesis. It can participate in various chemical reactions, serving as a source of heptadecanoate ions which are important for forming esters and other derivatives .

Analytical Chemistry Standard

In analytical chemistry, it acts as a standard for calibrating instruments and methods that measure fatty acids. Its consistent properties allow for reliable comparisons in experimental results .

Biology

Model Compound for Fatty Acid Metabolism

In biological research, potassium heptadecanoate serves as a model compound for studying fatty acid metabolism and transport mechanisms within biological systems. This includes investigating how fatty acids are processed and utilized by cells .

Neurodegenerative Disease Research

Recent studies have linked fatty acid profiles to neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that specific fatty acids may influence motor and non-motor symptoms in PD patients, suggesting that compounds like potassium heptadecanoate could be relevant in understanding these metabolic pathways .

Medicine

Therapeutic Potential

Research is ongoing into the therapeutic effects of potassium heptadecanoate, particularly concerning its role in lipid metabolism. Understanding how this compound interacts with cellular mechanisms may lead to new treatments for metabolic disorders .

Pharmacokinetics Studies

Studies suggest that potassium heptadecanoate may influence potassium channels in the body, affecting cellular membrane potentials and potentially offering insights into conditions related to potassium homeostasis .

Industry

Emulsifying Agent

In industrial applications, potassium heptadecanoate is used as an emulsifying agent. Its ability to stabilize mixtures of oil and water makes it valuable in food production and cosmetics .

Dispersing Agent and Lubricant

Additionally, it functions as a dispersing agent and lubricant in various manufacturing processes. Its properties help improve the consistency and performance of products across different industries .

Case Study 1: Fatty Acid Metabolism in Parkinson's Disease

A study involving patients with Parkinson's disease examined the relationship between dietary intake of polyunsaturated fatty acids (PUFAs) and plasma concentrations. The findings indicated that lower levels of certain PUFAs were associated with more severe motor symptoms, highlighting the importance of fatty acid metabolism in neurological health .

Case Study 2: Rapid Measurement Techniques

Research developed a method for the rapid measurement of plasma free fatty acid concentrations using HPLC coupled with mass spectrometry. This method allows for efficient monitoring of fatty acids like potassium heptadecanoate in clinical settings, facilitating studies on metabolic rates and disorders .

作用机制

The mechanism of action of potassium;heptadecanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the application and the biological system involved.

属性

IUPAC Name |

potassium;heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNPAJUNRPFSDU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

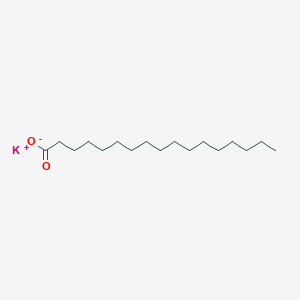

CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。